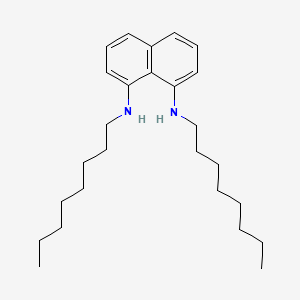
N~1~,N~8~-Dioctylnaphthalene-1,8-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~8~-Dioctylnaphthalene-1,8-diamine is an organic compound belonging to the class of naphthalenediamines It is characterized by the presence of two octyl groups attached to the nitrogen atoms at positions 1 and 8 of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N~1~,N~8~-Dioctylnaphthalene-1,8-diamine can be synthesized through the reduction of 1,8-dinitronaphthalene, which is obtained by nitration of 1-nitronaphthalene . The reduction process typically involves the use of hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled conditions to ensure the complete reduction of the nitro groups to amine groups.
Industrial Production Methods
In an industrial setting, the synthesis of N1,N~8~-Dioctylnaphthalene-1,8-diamine may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~8~-Dioctylnaphthalene-1,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst is commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Saturated amines.
Substitution: Alkylated or acylated naphthalenediamine derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~8~-Dioctylnaphthalene-1,8-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N1,N~8~-Dioctylnaphthalene-1,8-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular membranes, affecting membrane fluidity and permeability. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
1,8-Diaminonaphthalene: A related compound with similar structural features but without the octyl groups.
1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and used as a proton sponge.
N~1~,N~8~-Dimethylnaphthalene-1,8-diamine: Another derivative with methyl groups instead of octyl groups.
Uniqueness
N~1~,N~8~-Dioctylnaphthalene-1,8-diamine is unique due to the presence of long octyl chains, which impart distinct physicochemical properties such as increased hydrophobicity and altered solubility. These properties can enhance its interactions with biological membranes and make it suitable for specific applications in materials science and medicinal chemistry.
Propiedades
Número CAS |
135838-70-9 |
|---|---|
Fórmula molecular |
C26H42N2 |
Peso molecular |
382.6 g/mol |
Nombre IUPAC |
1-N,8-N-dioctylnaphthalene-1,8-diamine |
InChI |
InChI=1S/C26H42N2/c1-3-5-7-9-11-13-21-27-24-19-15-17-23-18-16-20-25(26(23)24)28-22-14-12-10-8-6-4-2/h15-20,27-28H,3-14,21-22H2,1-2H3 |
Clave InChI |
XHMMRCWBLMTJNL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCNC1=CC=CC2=C1C(=CC=C2)NCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1H-Indol-3-yl)acetyl]piperidin-2-one](/img/structure/B14277780.png)
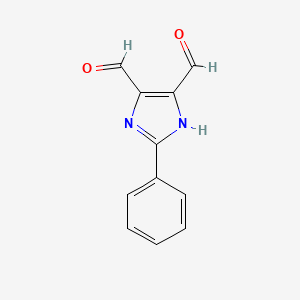
![[Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane)](/img/structure/B14277789.png)

![Benzamide, N-[4-(phenylamino)butyl]-](/img/structure/B14277812.png)

![N-[2-(Cyclopent-2-en-1-yl)phenyl]acetamide](/img/structure/B14277822.png)
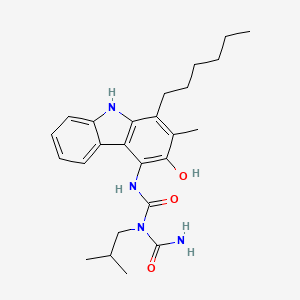
![2-[2-(Decyloxy)phenoxy]oxane](/img/structure/B14277834.png)
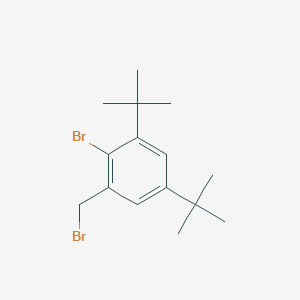
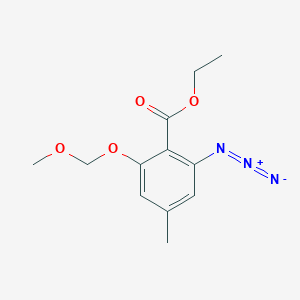
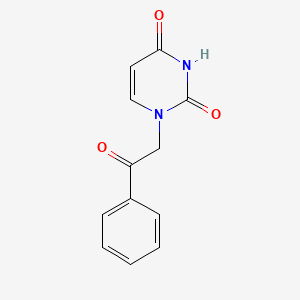
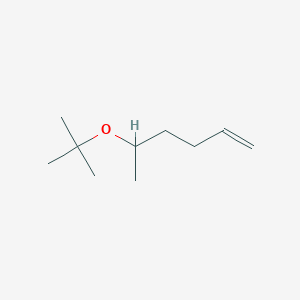
![N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine](/img/structure/B14277860.png)
